1-(Boc-amino)-5-(2-hydroxyethoxy)pentane

Description

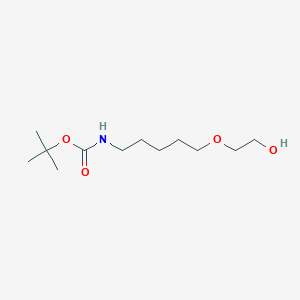

1-(Boc-amino)-5-(2-hydroxyethoxy)pentane is a Boc (tert-butoxycarbonyl)-protected amine derivative featuring a pentane backbone substituted with a 2-hydroxyethoxy group at the fifth carbon. The Boc group serves as a temporary protective moiety for amines, enabling selective reactions in multi-step syntheses, particularly in pharmaceutical intermediates and peptide chemistry . The hydroxyethoxy group enhances solubility in polar solvents, making the compound suitable for applications requiring aqueous compatibility.

Properties

Molecular Formula |

C12H25NO4 |

|---|---|

Molecular Weight |

247.33 g/mol |

IUPAC Name |

tert-butyl N-[5-(2-hydroxyethoxy)pentyl]carbamate |

InChI |

InChI=1S/C12H25NO4/c1-12(2,3)17-11(15)13-7-5-4-6-9-16-10-8-14/h14H,4-10H2,1-3H3,(H,13,15) |

InChI Key |

CGOQLKWDRPUPBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCOCCO |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(tert-Butoxycarbonyl-amino)-5-(2-hydroxyethoxy)pentane

General Synthetic Strategy

The synthesis of 1-(tert-Butoxycarbonyl-amino)-5-(2-hydroxyethoxy)pentane typically involves:

- Protection of the amino group as the tert-butoxycarbonyl (Boc) derivative to prevent unwanted side reactions.

- Introduction of the 2-hydroxyethoxy substituent at the terminal position of the pentane chain.

- Use of selective reagents and reaction conditions to ensure high yield and purity.

Stepwise Preparation

Starting Material Preparation

The precursor, (S)-tert-butyl 1,5-dihydroxypentan-2-ylcarbamate , is often synthesized or procured as the starting material. This compound contains the Boc-protected amino group and two terminal hydroxyl groups on the pentane chain.

Functionalization of Hydroxyl Groups

One of the key steps is the selective conversion of the terminal hydroxyl groups into better leaving groups or functional handles to allow for further substitution. For example, conversion to mesylates (methanesulfonates) facilitates nucleophilic substitution reactions.

- Reaction with methanesulfonyl chloride in the presence of triethylamine in ethyl acetate at 0 °C for 2 hours yields the dimethanesulfonate intermediate with high efficiency (up to 98% yield).

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Mesylation | Methanesulfonyl chloride, triethylamine, EtOAc, 0 °C, 2 h | 98 | High yield, clean conversion |

Nucleophilic Substitution to Introduce 2-Hydroxyethoxy Group

The mesylate intermediate can undergo nucleophilic substitution with ethylene glycol or its derivatives to introduce the 2-hydroxyethoxy substituent at the terminal position.

- This step requires careful control of temperature and stoichiometry to avoid side reactions.

- The reaction is typically performed in an aprotic solvent such as dichloromethane or tetrahydrofuran under inert atmosphere.

Boc Deprotection and Final Purification

Analytical Data and Reaction Conditions Summary

| Step | Reagents/Conditions | Yield (%) | Key Observations |

|---|---|---|---|

| Boc-protection | Boc anhydride or Boc2O, base (e.g., triethylamine) | >90 | Efficient amino protection |

| Mesylation | Methanesulfonyl chloride, triethylamine, EtOAc, 0 °C, 2 h | 98 | High yield, clean intermediate |

| Nucleophilic substitution | Ethylene glycol, aprotic solvent, inert atmosphere | 70-85 | Requires careful temperature control |

| Boc deprotection | TFA/CH2Cl2 (1:1), 5-30 min, neutralization with TEA | 90-95 | Rapid, mild conditions |

| Purification | Chromatography or recrystallization | - | High purity product |

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents & Conditions | Yield Range (%) | Comments |

|---|---|---|---|

| Amino Group Protection | Boc anhydride, base | >90 | Protects amine for selective reactions |

| Hydroxyl Group Activation | Methanesulfonyl chloride, triethylamine, EtOAc, 0 °C | 98 | Converts OH to mesylate, excellent yield |

| Nucleophilic Substitution | Ethylene glycol, aprotic solvent, inert atmosphere | 70-85 | Introduces 2-hydroxyethoxy substituent |

| Boc Deprotection | TFA/CH2Cl2 (1:1), short reaction time | 90-95 | Mild and efficient removal of Boc group |

| Purification | Chromatography or recrystallization | - | Ensures high purity and quality |

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (5-(2-HYDROXYETHOXY)PENTYL)CARBAMATE undergoes various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are used to facilitate substitution reactions.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

TERT-BUTYL (5-(2-HYDROXYETHOXY)PENTYL)CARBAMATE has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of TERT-BUTYL (5-(2-HYDROXYETHOXY)PENTYL)CARBAMATE involves its interaction with biological molecules through its carbamate group. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. This interaction can affect various molecular targets and pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-Protected Amine Derivatives

(a) 1-(Boc-amino)-3-ethynylbicyclo[1.1.1]pentane

- Structure: A bicyclo[1.1.1]pentane core with Boc-amino and ethynyl groups.

- Properties : Rigid bicyclic structure reduces conformational flexibility compared to the linear pentane chain in the target compound. Ethynyl groups enable click chemistry applications, whereas hydroxyethoxy improves solubility.

- Applications : Used in drug discovery for its strain-release reactivity .

(b) (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane

- Structure: Epoxy ring and phenyl substituent alongside Boc-amino.

- Properties : The epoxy group introduces electrophilic reactivity, differing from the hydroxyethoxy’s nucleophilic character. Phenyl groups increase hydrophobicity (logP ~3.5), contrasting with the target compound’s polar hydroxyethoxy (logP ~1.5 estimated).

- Applications : Intermediate in stereoselective syntheses of bioactive molecules .

(c) (s)-1-cbz-amino-2-boc-amino-isopentane

- Structure : Branched isopentane chain with dual protecting groups (Boc and Cbz).

- Properties : Dual protection allows sequential deprotection strategies. Molecular weight (336.43 g/mol) and density (1.075 g/cm³) are higher than the target compound due to the Cbz group .

- Applications : Peptide synthesis and chiral building blocks .

Hydroxyethoxy-Substituted Compounds

(a) Selumetinib (MEK Inhibitor)

- Structure : Contains an N-(2-hydroxyethoxy)benzimidazole carboxamide group.

- Properties : Hydroxyethoxy improves aqueous solubility (critical for oral bioavailability) and hydrogen-bonding capacity. Molecular weight (~457.3 g/mol) far exceeds the target compound due to the complex heterocyclic core .

- Applications : FDA-approved anticancer agent targeting MAPK/MEK pathways .

(b) 1-[5-(3-Bromophenoxy)pentyl]uracil

- Structure: Pentane chain with bromophenoxy and uracil groups.

- Properties: Bromophenoxy increases lipophilicity (logP ~2.8), whereas hydroxyethoxy in the target compound reduces logP. Bromine enables cross-coupling reactions, unlike the hydroxyethoxy’s hydrogen-bonding utility .

- Applications : Antiviral and cytotoxic agent .

Physical and Functional Comparison Table

| Compound Name | Molecular Weight (g/mol) | Key Substituents | logP (Estimated) | Solubility | Applications |

|---|---|---|---|---|---|

| 1-(Boc-amino)-5-(2-hydroxyethoxy)pentane | ~305.35 | Boc-amino, hydroxyethoxy | ~1.5 | Moderate (polar) | Pharmaceutical intermediate |

| (s)-1-cbz-amino-2-boc-amino-isopentane | 336.43 | Boc-amino, Cbz-amino | ~4.2 | Low | Peptide synthesis |

| Selumetinib | 457.30 | Hydroxyethoxy, fluorophenyl | ~2.0 | High | Anticancer therapy |

| 1-(Boc-amino)-3-ethynylbicyclo[1.1.1]pentane | ~245.30 | Boc-amino, ethynyl | ~2.5 | Low | Strain-release chemistry |

Key Research Findings

Synthetic Utility: Boc-protected amines like this compound are pivotal in multi-step syntheses due to their acid-labile protection, enabling clean deprotection under mild conditions (e.g., TFA) .

Solubility Enhancement: Hydroxyethoxy groups significantly improve aqueous solubility compared to non-polar analogs (e.g., bromophenoxy or ethynyl derivatives), as seen in selumetinib’s pharmacokinetic profile .

Reactivity Differences: Ethynyl and bromophenoxy groups enable cross-coupling reactions, whereas hydroxyethoxy supports hydrogen bonding and solubility without introducing heavy atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.